Product packaging for USP25/28 inhibitor AZ1(Cat. No.:CAS No. 2165322-94-9)

USP25/28 inhibitor AZ1

Cat. No.: B605715
CAS No.: 2165322-94-9
M. Wt: 422.22
InChI Key: ITHSFXDGKQYOED-UHFFFAOYSA-N
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Description

Research and Discovery

AZ1 was identified through a chemical screening campaign aimed at discovering inhibitors of USP28, a deubiquitinase implicated in the stability of oncoproteins such as c-Myc. researchgate.netnih.gov This research led to the discovery of a series of benzylaminoethanol derivatives, including AZ1, which demonstrated inhibitory activity against both USP28 and its closest homolog, USP25. embopress.org The dual activity of AZ1 is attributed to the high degree of structural similarity between the catalytic domains of USP25 and USP28. embopress.orgmdpi.com

Mechanism of Action

AZ1 functions as a non-competitive inhibitor, binding to a site distinct from the active site of the enzyme. medchemexpress.comresearchgate.net Structural studies have revealed that AZ1, along with other inhibitors like Vismodegib and FT206, binds to a conserved cleft located between the thumb and palm subdomains of both USP25 and USP28. embopress.orgnih.gov This allosteric binding mechanism explains its dual specificity. embopress.org The binding of AZ1 induces a conformational change that ultimately impairs the catalytic activity of the deubiquitinase. embopress.org Research has shown that AZ1 treatment can lead to a reduction in the levels of USP28 substrates, such as c-Myc, and induce apoptosis in various cancer cell lines. researchgate.nettocris.com

Interactive Table 1: Potency and Selectivity of AZ1

Target IC50 (μM) Inhibition Type Reference
USP28 0.6 Non-competitive medchemexpress.comselleckchem.com
USP25 0.7 Non-competitive medchemexpress.comselleckchem.com
USP2a >100 - caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16BrF4NO2 B605715 USP25/28 inhibitor AZ1 CAS No. 2165322-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSFXDGKQYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Usp25 and Usp28 Deubiquitinases: a Comparative Overview

Homology

USP25 and USP28 share a significant degree of sequence and structural similarity. mdpi.com They possess an identical domain architecture, and their central catalytic domains exhibit a 57% sequence identity. nih.govscientificarchives.com This high homology, particularly in the inhibitor binding sites, is the primary reason for the dual activity of inhibitors like AZ1. embopress.orgnews-medical.net Both enzymes feature N-terminal ubiquitin-associated (UBA) domains, SUMO-interacting motifs (SIMs), and ubiquitin-interacting motifs (UIMs). mdpi.comresearchgate.net

Distinct Functional Roles

Despite their structural similarities, USP25 and USP28 are not functionally redundant, largely due to their different subcellular localizations and substrate specificities. mdpi.comnih.gov USP28 is predominantly a nuclear protein that stabilizes key nuclear proteins involved in cell cycle progression and oncogenesis, such as c-MYC, c-JUN, and ∆Np63. nih.govmdpi.comnih.gov In contrast, USP25 is primarily located in the cytosol and is involved in regulating inflammatory signaling pathways, such as those mediated by TRAF proteins. nih.govdiamond.ac.uk

The oligomerization state also contributes to their distinct regulation. While both can form active dimers, only USP25 can form an inactive tetramer, providing an additional layer of auto-inhibition. nih.govscientificarchives.com

Post-Translational Modifications of USP28

The activity and function of USP28 are tightly regulated by various post-translational modifications, including phosphorylation and sumoylation. mdpi.com

Phosphorylation by Kinases (e.g., ATM)

In response to DNA damage, the kinase Ataxia-Telangiectasia Mutated (ATM) phosphorylates USP28 at specific serine residues, namely Serine 67 and Serine 714. mdpi.combiorxiv.org This phosphorylation event enhances the enzymatic activity of USP28, promoting the stabilization of proteins involved in the DNA damage response, such as 53BP1 and CHK2. mdpi.comnih.gov Interestingly, these phosphorylation sites are not conserved in USP25. mdpi.com While ATM is a key kinase in the DNA damage response, other kinases like ATR have also been implicated in USP28 phosphorylation under different cellular contexts, such as in response to cisplatin-induced DNA damage. biorxiv.org

Sumoylation

Sumoylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, serves as another regulatory mechanism for USP28. N-terminal sumoylation of USP28 has been shown to negatively regulate its deubiquitinating activity. mdpi.commdpi.comnih.gov This modification can be reversed by SUMO-specific proteases (SENPs), such as SENP1, particularly under conditions like hypoxia. mdpi.com The interplay between sumoylation and ubiquitination on the N-terminal region of USP28 suggests a dynamic regulatory control over its function. biorxiv.org

Interactive Table 2: Comparison of USP25 and USP28

Feature USP25 USP28 Reference
Primary Localization Cytosol Nucleus mdpi.com
Key Functions Inflammatory signaling DNA damage response, oncogenesis nih.govdiamond.ac.uk
Key Substrates TRAF proteins c-MYC, c-JUN, ∆Np63, 53BP1 mdpi.comnih.gov
Oligomerization Active dimer, inactive tetramer Active dimer nih.govscientificarchives.com
Phosphorylation by ATM No Yes (Ser67, Ser714) mdpi.com
Sumoylation Yes Yes mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
USP25/28 inhibitor AZ1
Vismodegib
FT206

Discovery and Characterization of Usp25/28 Inhibitor Az1

High-Throughput Screening (HTS) Identification of Benzylaminoethanol Compounds

The discovery of AZ1 originated from a high-throughput screening (HTS) campaign aimed at identifying inhibitors of USP28. sci-hub.seacs.org This screening utilized a ubiquitin-rhodamine110-based assay, a common method for profiling DUB activity in a high-throughput format. sci-hub.seubpbio.com From a library of approximately 40,000 compounds, a series of benzylaminoethanol derivatives, including AZ1, AZ2, and AZ4, were identified as potent inhibitors of both USP28 and its close homolog, USP25. mdpi.comnih.govd-nb.info

Initial Characterization of AZ1 as a Dual USP25/28 Inhibitor

Subsequent in vitro assays confirmed AZ1 as a potent dual inhibitor of both USP25 and USP28. researchgate.net The inhibitory concentrations (IC50) of AZ1 were determined to be 0.62 µM for USP25 and 0.7 µM for USP28, showcasing its comparable potency against both enzymes. calibrescientific.commedchemexpress.comselleckchem.com These initial characterizations established AZ1 as a valuable chemical probe for studying the biological functions of the USP25/28 subfamily. nih.govacs.org Further studies demonstrated that AZ1 could modulate the levels and half-life of the oncoprotein c-Myc in cancer cell lines. nih.govnih.govfrontiersin.org

Non-Competitive Inhibition Mechanism of AZ1

Kinetic analyses have revealed that AZ1 functions as a non-competitive inhibitor of both USP25 and USP28. nih.govmedchemexpress.comselleckchem.com This mode of inhibition signifies that AZ1 does not directly compete with the ubiquitin substrate for binding to the active site of the enzyme. Instead, it binds to an allosteric site, a secondary location on the enzyme, which induces a conformational change that ultimately impedes the enzyme's catalytic activity. nih.govembopress.org This allosteric mechanism is a key feature of AZ1's interaction with the USP25/28 enzymes. embopress.org

Selectivity Profile of AZ1 Against Other DUBs and Proteases

A crucial aspect of a chemical inhibitor's utility is its selectivity. AZ1 has demonstrated a high degree of selectivity for the USP25/28 subfamily over other DUBs. nih.govacs.org When profiled against a panel of other USPs and DUBs, AZ1 showed minimal to no significant inhibition at concentrations where it potently inhibits USP25 and USP28. mdpi.comnih.gov This selectivity is critical for minimizing off-target effects and for precisely attributing biological outcomes to the inhibition of USP25 and USP28.

Comparative Analysis of AZ1 with Other USP25/28 Inhibitors (e.g., Vismodegib, FT206)

The landscape of USP25/28 inhibitors includes other compounds such as Vismodegib and FT206, allowing for a comparative analysis with AZ1. nih.gov

Structural studies have revealed that AZ1, Vismodegib, and FT206 all bind to a common, conserved cleft located between the thumb and palm subdomains of USP28 and USP25. nih.govembopress.orgresearchgate.net This shared binding pocket acts as a "molecular sink" and explains their dual-specificity for both enzymes. nih.govnih.gov The binding of these inhibitors to this allosteric site induces a conformational change that inhibits the enzymes' deubiquitinating activity. nih.govembopress.org A key glutamate (B1630785) residue (E366 in USP28 and E373 in USP25), which is unique to these two homologs, plays a critical role in the stability of this binding pocket and is central to the inhibitory mechanism. nih.govembopress.orgnih.gov

While all three inhibitors target the same pocket, there are differences in their potency and selectivity profiles. AZ1 was identified as a potent dual inhibitor with IC50 values in the sub-micromolar range for both USP25 and USP28. calibrescientific.commedchemexpress.com In some cellular contexts, AZ1 appeared to have a more pronounced activity towards USP25. elifesciences.orgworktribe.com

Vismodegib, originally developed as a Hedgehog signaling pathway inhibitor, was later identified as a dual USP25/28 inhibitor, with reported IC50 values of 1.42 μM for USP25 and 4.41 μM for USP28. d-nb.infonih.gov

FT206, developed from a thienopyridine carboxamide scaffold, has been shown to be a highly potent inhibitor of USP28, often in the nanomolar range, while also inhibiting USP25. d-nb.infoelifesciences.orgnih.gov Some studies suggest that FT206 preferentially inhibits USP28 over USP25. elifesciences.orgworktribe.com In contrast to AZ1, which has a benzylaminoethanol scaffold, FT206's different chemical structure may account for these variations in potency and selectivity. d-nb.infoelifesciences.org One study noted that FT206 was significantly more efficient than AZ1 in inducing cytotoxic effects in a USP28-dependent manner in certain cancer cells. nih.gov

Interactive Data Tables

Inhibitory Activity of AZ1

Target EnzymeIC50 (µM)
USP250.62 - 0.7
USP280.6 - 0.7
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources. calibrescientific.commedchemexpress.comselleckchem.comtocris.com

Comparative Potency of USP25/28 Inhibitors

InhibitorScaffold TypeUSP25 IC50 (µM)USP28 IC50 (µM)
AZ1 Benzylaminoethanol0.62 - 0.70.6 - 0.7
Vismodegib Pyridine carboxamide1.424.41
FT206 Thienopyridine carboxamidePotentPotent (nanomolar range)
This table provides a comparative overview of the potency of different USP25/28 inhibitors. d-nb.infocalibrescientific.commedchemexpress.comelifesciences.orgnih.gov

Molecular Mechanisms of Az1 Action

Direct Interaction with the Catalytic Domain of USP25 and USP28

AZ1 is a selective, noncompetitive, dual inhibitor of USP25 and USP28. medchemexpress.com Structural and functional studies have revealed that AZ1 directly engages the catalytic domains of both USP25 and USP28. mdpi.comembopress.org The two enzymes share a high degree of structural homology, which explains the bi-specificity of the inhibitor. mdpi.comnih.gov AZ1, along with other inhibitors like Vismodegib and FT206, binds to a conserved, extended cleft situated between the thumb and palm subdomains of the enzymes. embopress.orgnih.gov This binding pocket acts as a molecular sink, and the interaction is governed by an allosteric mechanism. embopress.orgnih.gov

A crucial element in this interaction is a glutamate (B1630785) residue (E366 in USP28 and E373 in USP25) that is uniquely conserved in both enzymes. embopress.orgnih.gov This residue plays a pivotal structural role in maintaining the stability of the binding pocket, thereby facilitating inhibitor binding and impairing the catalytic activity of the enzymes. embopress.orgnih.gov The binding of AZ1 within this cleft induces conformational changes that ultimately block the deubiquitinating activity of USP25 and USP28. nih.gov

Impact on Substrate Protein Stability

By inhibiting the deubiquitinating activity of USP25 and USP28, AZ1 effectively prevents the removal of ubiquitin chains from their substrate proteins. This leads to the recognition and subsequent degradation of these substrates by the proteasome, thereby reducing their cellular abundance and functional output.

c-Myc Oncoprotein Destabilization

The c-Myc oncoprotein is a critical regulator of cell growth and proliferation and its dysregulation is a hallmark of many cancers. mdpi.com USP28 is a key deubiquitinase that stabilizes c-Myc by counteracting its ubiquitination, a process often mediated by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBXW7). embopress.orgnih.gov Although USP25 shares structural similarity with USP28, it is a cytosolic protein and exhibits low affinity for nuclear substrates of USP28 like c-Myc. mdpi.com

Pharmacological inhibition of USP28 with AZ1 leads to the destabilization and subsequent degradation of the c-Myc protein. frontiersin.orgacs.org By blocking USP28's ability to deubiquitinate c-Myc, AZ1 promotes its proteasomal degradation, thereby reducing its oncogenic activity. acs.org This makes USP28 inhibition a promising therapeutic strategy for targeting cancers driven by c-Myc, which has been historically considered an "undruggable" target. acs.org

ComponentRole in c-Myc StabilityEffect of AZ1 Inhibition
USP28Deubiquitinates and stabilizes c-Myc. embopress.orgnih.govInhibited, leading to c-Myc destabilization. frontiersin.orgacs.org
c-MycOncoprotein promoting cell proliferation. mdpi.comDegraded by the proteasome. acs.org
FBXW7E3 ubiquitin ligase that targets c-Myc for degradation. embopress.orgIts degradative action on c-Myc is unopposed by USP28.

ΔNp63 Destabilization

ΔNp63, a transcription factor, is a master regulator of epithelial cell identity and is essential for the survival of squamous cell carcinomas (SCCs). embopress.orgnih.gov USP28 directly interacts with and stabilizes ΔNp63 by removing ubiquitin chains, thereby preventing its proteasome-mediated degradation. embopress.orgnih.gov The enzymatic activity of USP28 is required for this stabilization. nih.gov Notably, USP25 does not bind to ΔNp63. mdpi.com

Treatment with AZ1 impairs the activity of USP28, leading to increased ubiquitination and subsequent destabilization of ΔNp63. nih.govresearchgate.net This effect has been shown to be dependent on the presence of ubiquitin acceptor sites on ΔNp63. nih.gov The pharmacological inhibition of the USP28-ΔNp63 axis by AZ1 has been demonstrated to suppress the growth and survival of human SCC cells. nih.govnih.gov

ComponentRole in ΔNp63 StabilityEffect of AZ1 Inhibition
USP28Directly interacts with, deubiquitinates, and stabilizes ΔNp63. embopress.orgnih.govInhibited, leading to ΔNp63 destabilization. nih.govresearchgate.net
ΔNp63Master regulator of epithelial identity, crucial for SCC survival. embopress.orgnih.govUbiquitinated and degraded by the proteasome. nih.gov
AZ1Pharmacological inhibitor of USP28. mdpi.comInduces proteasomal degradation of USP28 and destabilization of ΔNp63. researchgate.net

Wnt-Related Proteins (e.g., TCF7L2, Tankyrases)

The Wnt signaling pathway is crucial for development and tissue homeostasis, and its dysregulation is implicated in cancer. Both USP25 and USP28 have been shown to regulate components of this pathway.

USP25 acts as a positive regulator of Wnt signaling by stabilizing tankyrases (TNKS1/2). nih.govfrontiersin.org Tankyrases are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key component of the β-catenin destruction complex. researchgate.net By stabilizing tankyrases, USP25 indirectly promotes β-catenin signaling. nih.govfrontiersin.org Inhibition of USP25 by AZ1 would therefore be expected to destabilize tankyrases and suppress Wnt signaling.

ComponentRegulated ByFunction in Wnt SignalingEffect of AZ1 Inhibition
Tankyrases (TNKS1/2)USP25Promote degradation of Axin, a negative regulator of Wnt signaling. researchgate.netDestabilized due to USP25 inhibition, leading to Axin stabilization and reduced Wnt signaling. nih.govfrontiersin.org
TCF7L2-Effector transcription factor of the Wnt pathway. nih.gove-enm.orgActivity is likely reduced due to overall suppression of the Wnt pathway.

SOCS3-PStat3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in inflammation and cancer. Suppressor of cytokine signaling 3 (SOCS3) is a key negative regulator of this pathway, primarily by inhibiting Janus kinases (JAKs) and STAT3 activation. frontiersin.org

Studies have shown that treatment with AZ1 leads to decreased levels of phosphorylated STAT3 (pSTAT3) and increased levels of SOCS3 in tumors. medchemexpress.com This suggests that USP25 and/or USP28 may be involved in the degradation of SOCS3. By inhibiting these DUBs, AZ1 would lead to the stabilization and accumulation of SOCS3, which in turn would suppress the STAT3 signaling pathway. frontiersin.orgresearchgate.net

ComponentRole in SignalingEffect of AZ1 Inhibition
USP25/28May destabilize SOCS3 (presumed).Inhibited, leading to SOCS3 stabilization. medchemexpress.com
SOCS3Negative regulator of the STAT3 pathway. frontiersin.orgLevels are increased. medchemexpress.com
pSTAT3Active form of STAT3, promotes inflammation and cell proliferation.Levels are decreased. medchemexpress.com

SREBP2 Deubiquitination and Stabilization

Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master regulator of the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis and protein prenylation. researchgate.net Recent research has identified SREBP2 as a novel substrate for USP28. researchgate.net USP28 binds to the mature form of SREBP2, leading to its deubiquitination and stabilization. researchgate.net

Inhibition of USP28 by AZ1 would therefore be expected to increase the ubiquitination of SREBP2 and promote its degradation. However, some studies have reported that USP28 depletion renders cancer cells more sensitive to inhibitors of the mevalonate pathway, suggesting a complex interplay. researchgate.net Further research is needed to fully elucidate the consequences of AZ1-mediated USP28 inhibition on SREBP2 stability and the downstream metabolic pathways.

ComponentRole in SREBP2 RegulationEffect of AZ1 Inhibition
USP28Binds to, deubiquitinates, and stabilizes mature SREBP2. researchgate.netInhibited, leading to increased ubiquitination and potential degradation of SREBP2.
SREBP2Master regulator of the mevalonate pathway. researchgate.netDestabilized.

HIF1α Transcription Factor

AZ1, by inhibiting USP25 and USP28, influences the stability of the Hypoxia-Inducible Factor 1-alpha (HIF1α). nih.gov USP28 is known to stabilize several oncogenic proteins, including HIF1α. nih.govnih.gov Specifically, USP25 plays a role in the metabolic reprogramming of cells within the pancreatic cancer tumor core by stabilizing the HIF1α transcription factor. nih.gov Inhibition of USP25 can lead to the loss of HIF1α, which in turn prevents this metabolic reprogramming and can induce apoptosis, particularly in the hypoxic core of tumors. nih.gov Another dual inhibitor, FT206, which also targets USP25 and USP28, has been shown to induce the loss of the HIF1α transcription factor. nih.gov

TRAF3 and TRAF6 Ubiquitination Status

The inhibitor AZ1 impacts pathways involving TNF receptor-associated factor 3 (TRAF3) and TNF receptor-associated factor 6 (TRAF6), key components in immune signaling. dntb.gov.uacornell.edu Deubiquitinating enzymes (DUBs) play a crucial role in regulating the ubiquitination status of these proteins. genecards.org Specifically, USP25 has been shown to deubiquitinate TRAF3, leading to its stabilization and subsequent production of type I interferon during viral infections. genecards.org While direct studies detailing AZ1's specific effect on the ubiquitination of TRAF3 and TRAF6 are limited, its inhibition of USP25 suggests a potential modulation of TRAF3 stability. dntb.gov.uagenecards.org TRAF6 possesses E3 ubiquitin ligase activity, which is critical for activating NF-κB signaling. frontiersin.org It synthesizes K63-linked polyubiquitin (B1169507) chains, a process that can be reversed by deubiquitinating enzymes. frontiersin.org The interaction between DUBs and TRAF proteins is critical for a balanced immune response. genecards.orgresearchgate.net

Effects on Cellular Signaling Pathways

Wnt Signaling Pathway Modulation

AZ1 has been demonstrated to attenuate the Wnt signaling pathway. researchgate.net This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is linked to various cancers. nih.govcpn.or.krgenome.jp The canonical Wnt pathway's key mediator is β-catenin, whose stability is tightly controlled. cpn.or.krgenome.jp In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." cpn.or.kr

Research indicates that USP28, a target of AZ1, is important for Wnt signaling in hepatocellular carcinoma cells. nih.gov USP28 maintains the stability of TCF7L2, a transcription factor that, like β-catenin, is regulated by ubiquitination-mediated degradation. nih.gov By inhibiting USP28, AZ1 can lead to the destabilization of TCF7L2, thereby modulating the Wnt/β-catenin signaling pathway and halting the growth of liver cancer cells. nih.gov In studies on colon tumorigenesis, treatment with AZ1 resulted in decreased expression of Wnt-related genes in tumors. medchemexpress.com

Pathway ComponentEffect of USP28Effect of AZ1 Inhibition
TCF7L2StabilizesDestabilizes
Wnt/β-catenin SignalingActivatesAttenuates
Cancer Cell GrowthPromotesInhibits

SOCS3-PStat3 Signaling Pathway Modulation

The inhibitor AZ1 has been shown to weaken the SOCS3-PStat3 signaling pathway. researchgate.net Suppressor of cytokine signaling 3 (SOCS3) is a key negative feedback inhibitor of cytokine signaling, particularly through the JAK/STAT pathway. nih.govfrontiersin.org SOCS3 expression is induced by various cytokines and, in turn, it inhibits their signaling by binding to cytokine receptors and associated JAK kinases. nih.govfrontiersin.org This action primarily results in the inhibition of STAT3 activation. frontiersin.org

In a mouse model of colon tumorigenesis, treatment with AZ1 led to increased levels of SOCS3 and decreased levels of phosphorylated STAT3 (pSTAT3) in tumors. medchemexpress.com This suggests that by inhibiting USP25/28, AZ1 enhances the suppressive function of SOCS3 on the STAT3 pathway. researchgate.netmedchemexpress.com The SOCS3-PStat3 pathway is crucial in regulating inflammation, and its modulation by AZ1 can contribute to the resolution of inflammation and inhibition of tumorigenesis. researchgate.netnih.gov

MoleculeEffect of AZ1 TreatmentImplication
SOCS3Levels IncreasedEnhanced inhibition of cytokine signaling
pSTAT3Levels DecreasedAttenuation of STAT3-mediated signaling

cGAS-STING Signaling Pathway Activation

The deubiquitinating enzyme inhibitor AZ1 can activate tumor cell immunogenicity through the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. scilit.comresearchgate.net The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or from damaged host cells, such as cancer cells. frontiersin.orgnih.gov Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which can mount a potent anti-tumor immune response. frontiersin.orgnih.gov

By activating the cGAS-STING pathway, AZ1 can enhance tumor immunogenicity, making cancer cells more visible and susceptible to the immune system. scilit.comresearchgate.netfrontiersin.org This activation is a key mechanism for its therapeutic potential in cancer treatment. scilit.comresearchgate.net

Hedgehog Signaling Pathway (indirectly via Vismodegib comparison)

AZ1's mechanism shows parallels with inhibitors of the Hedgehog (Hh) signaling pathway, such as Vismodegib. researchgate.net Vismodegib is an FDA-approved inhibitor of Smoothened (SMO), a key component of the Hh pathway, used for treating basal cell carcinoma. onclive.comijpsjournal.comactasdermo.org Interestingly, Vismodegib has also been identified as an inhibitor of USP25 and USP28, though with different potency compared to AZ1. researchgate.net This overlap suggests a potential cross-talk or shared regulatory mechanism between the deubiquitination process and the Hedgehog pathway.

The Hedgehog pathway is essential for embryonic development, and its aberrant activation is implicated in several cancers. ijpsjournal.comnih.gov The comparison with Vismodegib highlights that the therapeutic effects attributed solely to Hedgehog pathway inhibition might also involve the modulation of USP activity. nih.govresearchgate.net Both AZ1 and Vismodegib bind to a cleft in USP28, preventing the conformational changes required for substrate binding. nih.gov

CompoundPrimary TargetAdditional Targets
AZ1 USP25 / USP28-
Vismodegib Smoothened (SMO)USP25 / USP28

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including inflammation, immunity, and cell survival. nih.govnih.gov The deubiquitinating enzyme USP25 has been identified as a regulator of this pathway. frontiersin.orgresearchgate.net

In the context of Toll-like receptor 4 (TLR4) signaling, USP25 has been shown to attenuate NF-κB activation. frontiersin.org Specifically, upon stimulation by lipopolysaccharide (LPS), USP25 targets and reverses the Lys48-linked ubiquitination of TRAF3 (TNF receptor-associated factor 3). frontiersin.org This deubiquitination of TRAF3, an inhibitor of TRAF6, ultimately dampens the downstream activation of the NF-κB pathway. frontiersin.orgnih.gov

Furthermore, USP25 negatively regulates the inflammatory signaling triggered by interleukin-17 (IL-17). frontiersin.org It achieves this by interacting with and deubiquitinating TRAF5 and TRAF6, opposing the ubiquitination mediated by the E3 ubiquitin ligase Act1. frontiersin.org By inhibiting USP25, AZ1 is expected to enhance NF-κB signaling in these specific contexts, leading to a more robust inflammatory response. For instance, in a mouse model of intestinal bacterial infection, inhibition of USP25 by AZ1 was shown to enhance the immune response. nih.govfrontiersin.org

Studies have also indicated that USP25 deficiency can promote the activation of NF-κB and MAPK signaling pathways in microglia, the primary immune cells of the central nervous system. nih.gov Mechanistically, USP25 can deubiquitinate TAB2 (TGF-β activated kinase 1 binding protein 2), removing K63-specific polyubiquitin chains and thereby inhibiting NF-κB activation. nih.gov Therefore, by inhibiting USP25, AZ1 could potentially promote neuroinflammatory responses through the unchecked activation of the NF-κB pathway.

Conversely, in the context of non-small cell lung cancer (NSCLC), the inhibition of the closely related USP28 by AZ1 has been shown to induce DNA damage, which in turn activates the cGAS-STING signaling pathway, a component of the innate immune system that can interact with NF-κB signaling. nih.govresearchgate.net

The multifaceted role of AZ1 in modulating the NF-κB pathway is summarized in the table below:

Cellular Context Target of USP25/28 Effect of USP25/28 Activity Effect of AZ1 Inhibition
TLR4 SignalingTRAF3Attenuates NF-κB activationEnhances NF-κB activation
IL-17 SignalingTRAF5, TRAF6Inhibits NF-κB activationEnhances NF-κB activation
MicrogliaTAB2Inhibits NF-κB activationPromotes NF-κB activation
NSCLC Cells (USP28)Not specifiedPromotes tumor progressionInduces DNA damage and immune response

IRF Pathway

The Interferon Regulatory Factor (IRF) pathway is a crucial component of the innate immune system, responsible for the production of type I interferons (IFNs) in response to viral and bacterial infections. researchgate.netqiagen.com USP25 plays a significant role in modulating this pathway.

Upon viral infection, the expression of USP25 is upregulated. scientificarchives.com USP25 has been shown to positively regulate the activation of IRF3, a key transcription factor in the IRF pathway. frontiersin.orgpnas.org It achieves this by stabilizing both TRAF3 and TRAF6, protecting them from virus-induced degradation. frontiersin.orgpnas.org TRAF3 is essential for recruiting the kinase TBK1, which phosphorylates and activates IRF3. pnas.org

Specifically, USP25 reverses the Lys48-linked ubiquitination of TRAF3, which is mediated by the E3 ubiquitin ligase cIAP2. frontiersin.org This deubiquitination of TRAF3 enhances the activation of IRF3. frontiersin.org By inhibiting USP25, AZ1 would be expected to lead to increased degradation of TRAF3 and TRAF6, thereby impairing the activation of IRF3 and subsequent induction of type I IFNs. pnas.org This suggests that AZ1 could potentially dampen the innate antiviral response.

The table below outlines the key interactions of USP25 within the IRF pathway and the anticipated consequences of its inhibition by AZ1.

Cellular Event Target of USP25 Effect of USP25 Activity Effect of AZ1 Inhibition
Viral InfectionTRAF3, TRAF6Stabilizes and prevents degradationPromotes degradation
IRF3 ActivationTRAF3Enhances phosphorylation and activationImpairs activation
Type I IFN ProductionIRF3Promotes inductionReduces induction

Preclinical Research and Therapeutic Implications of Az1

Cancer Research

Research into AZ1 has focused on its role in oncology, investigating its effects in both laboratory cell cultures and animal models to understand its therapeutic potential.

Laboratory studies using cancer cell lines have been instrumental in elucidating the cellular and molecular mechanisms through which AZ1 exerts its anti-tumor effects.

AZ1 has been shown to reduce the viability of a range of cancer cell lines, with half-maximal effective concentration (EC50) values typically around 18-20 μM. selleckchem.comtocris.comrndsystems.comselleck.co.jp In colon carcinoma cells, the compound induces cell death in a dose-dependent manner. tocris.comrndsystems.com Specific studies have demonstrated a dose-dependent suppression of proliferation in triple-negative breast cancer cell lines, including HCC1806, MDA-MB-231, and HCC1937, following treatment with AZ1. researchgate.net The essential role of USP28 in tumor cell proliferation has been highlighted, with AZ1-mediated inhibition leading to significant effects on pathways associated with cellular stress and cell cycle progression. researchgate.netglpbio.com

Cell Line TypeObserved EffectReference
Various Cancer Cell LinesReduced cell viability (EC50 ~18-20 µM) selleckchem.comtocris.comrndsystems.comselleck.co.jp
Colon Carcinoma CellsDose-dependent reduction in c-Myc levels and induction of cell death tocris.comrndsystems.com
HCC1806, MDA-MB-231, HCC1937 (Breast Cancer)Dose-dependent suppression of proliferation researchgate.net
Non-Small Cell Lung Cancer (NSCLC)Induction of apoptosis and cell cycle arrest nih.govnih.gov

The inhibitor AZ1 has been found to trigger apoptosis, or programmed cell death, in various cancer cell lines. frontiersin.orgscispace.com In non-small cell lung cancer (NSCLC) cells, treatment with AZ1 induces significant apoptosis. nih.govnih.gov The mechanism involves the induction of DNA damage, which in turn activates Noxa-mediated mitochondrial apoptosis. nih.govnih.gov The pro-apoptotic protein Noxa is a key factor in AZ1-induced apoptosis in NSCLC cells. nih.gov Furthermore, AZ1 treatment leads to the downregulation of the oncoprotein c-Myc, a change that contributes to the induction of apoptosis. frontiersin.orgmdpi.com

AZ1 has been observed to interfere with the normal progression of the cell cycle in cancer cells. nih.gov A primary mechanism for this effect is the promotion of c-MYC degradation, which results in cell cycle arrest. nih.govnih.gov In studies involving triple-negative breast cancer (TNBC) cells, compromising the function of USP28, a target of AZ1, causes the cells to arrest in the S/G2 phases of the cell cycle. researchgate.net

The activity of AZ1 is closely linked to the DNA damage response (DDR) in cancer cells. In NSCLC, AZ1 and the silencing of USP28 induce DNA damage. nih.govnih.gov This damage and subsequent mitochondrial apoptosis lead to the release of double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA), which activates an immune signaling pathway known as the cGAS-STING pathway. nih.govnih.gov Critically, by targeting USP28, AZ1 also promotes the degradation of c-MYC, which leads to the inhibition of DNA repair processes. nih.govnih.gov

The anti-tumor effects of AZ1 have also been evaluated in animal models of cancer. In a mouse model of colitis-associated cancer, AZ1 treatment was found to significantly reduce the number of tumors in the colon. medchemexpress.com In a separate model using AOM/Vil-Cre;Trp53fl/fl (VP) mice, AZ1 significantly inhibited tumorigenesis in the colon and prolonged survival. medchemexpress.com Furthermore, in studies on squamous cell carcinoma (SCC), the inhibition of USP28 by compounds including AZ1 reduces tumor growth and increases cell death. mdpi.com Specifically, AZ1 was shown to block the stabilization of ΔNp63, which led to a decrease in the size and number of transplanted SCC tumors in mice. nih.gov

In Vivo Studies in Animal Models

Colorectal Cancer and Tumorigenesis

AZ1, an orally active and selective inhibitor of USP25 and USP28, has demonstrated potential in the context of colorectal cancer (CRC). medchemexpress.comtocris.comrndsystems.comszabo-scandic.com Its activity is linked to the modulation of key signaling pathways and the host's immune response.

Chronic inflammation is a well-established driver of colorectal tumorigenesis. nih.govfrontiersin.org Studies in mouse models have shown that AZ1 can attenuate colitis and the subsequent development of tumors. medchemexpress.comresearchgate.net The mechanism involves the inhibition of USP25, which in turn enhances the immune response, facilitates the clearance of bacteria, and resolves inflammation. researchgate.net This process is associated with the attenuation of Wnt and SOCS3-pSTAT3 signaling pathways. researchgate.netresearchgate.net In a mouse model of colitis-associated cancer induced by azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS), AZ1 treatment was shown to protect against weight loss, diarrhea, and colon shortening. medchemexpress.comupenn.edu

Preclinical studies have demonstrated that administration of AZ1 leads to a significant reduction in the number of colon tumors in mouse models. medchemexpress.comresearchgate.net In one study, mice treated with AZ1 in an AOM/DSS-induced colon cancer model showed a notable decrease in tumor count compared to the control group. researchgate.net This effect is attributed to the inhibition of USP25, which plays a crucial role in promoting colonic inflammation and bacterial infections that can drive CRC development. researchgate.net

Table 1: Effect of AZ1 on Tumorigenesis in a Colorectal Cancer Model

Treatment GroupNumber of Mice (n)Outcome
AZ111Significant reduction in tumor numbers
Control (PBS)10---

Data from a study using an AOM/DSS-induced colon cancer mouse model. researchgate.net

The gut microbiome plays a critical role in intestinal health and disease. mdpi.commpg.denih.gov An imbalance in gut bacteria, or dysbiosis, can contribute to inflammation and increase the risk of CRC. nih.gov The deubiquitinase USP25 has been found to support colonic inflammation and bacterial infection. szabo-scandic.com By inhibiting USP25, AZ1 helps to enhance the host's immune response against enteric pathogens. researchgate.netresearchgate.net This leads to more efficient bacterial clearance and a resolution of the associated inflammation, thereby hindering a key driver of tumorigenesis. researchgate.netresearchgate.net The inhibition of USP25 by AZ1 potentiates the expression of proinflammatory cytokines and antibacterial peptides in the colon. medchemexpress.com

Squamous Cell Carcinoma (SCC)

Squamous cell carcinomas are a type of cancer that arises from the squamous cells that make up the outer layer of the skin and the lining of various organs. nih.govwikipedia.org USP28 has been identified as a key enzyme in the maintenance of SCC tumors, making it a promising therapeutic target. nih.gov

Lung squamous cell carcinoma (LSCC) is a major subtype of non-small cell lung cancer (NSCLC) and is strongly associated with smoking. wikipedia.orgradiopaedia.org The deubiquitinase USP28 is implicated in the progression of various tumors, including LSCC, by stabilizing oncoproteins like c-MYC, c-JUN, and Δp63. nih.govelifesciences.orgnih.gov Preclinical studies have shown that the USP28 inhibitor AZ1 can induce DNA damage and lead to apoptosis in NSCLC cells. nih.gov Treatment with AZ1 has been observed to inhibit the growth of NSCLC cell lines in a dose-dependent manner and reduce colony formation. nih.gov Furthermore, inhibition of USP28 with AZ1 promotes the degradation of c-MYC, leading to cell cycle arrest and inhibition of DNA repair. nih.gov

Cisplatin (B142131) is a common chemotherapy drug used to treat various cancers, but resistance to this treatment is a significant clinical challenge. nih.govecancer.orgrsc.org Research suggests that the deubiquitinase USP28 plays a role in the response to DNA damage and can contribute to chemotherapy resistance. nih.gov In the context of NSCLC, combining AZ1 with cisplatin has been shown to enhance the therapeutic efficacy of cisplatin. nih.gov This combination provides a potential new strategy to overcome cisplatin resistance. nih.govscilit.com The mechanism involves AZ1-mediated inhibition of the DNA damage response, which sensitizes the cancer cells to the effects of cisplatin. nih.govnih.gov In squamous tumors, USP28 is recruited to sites of DNA damage in cells treated with cisplatin, and its inhibition can suppress the Fanconi Anemia DNA-damage response, a pathway contributing to resistance. nih.gov

Liver Cancer

In the context of liver cancer, research has highlighted the role of USP28 in the Wnt signaling pathway, a critical pathway often deregulated in this type of cancer. jci.org Studies have shown that the expression of USP28 is elevated in liver cancer cells. jci.org This overexpression is correlated with the stabilization of Transcription Factor 7-Like 2 (TCF7L2), a key downstream transcription factor in the Wnt/β-catenin signaling pathway. jci.org

The application of AZ1 in liver cancer cell lines, such as HepG2 and HuH6, has demonstrated a significant reduction in the protein levels of USP28 and TCF7L2. jci.org This destabilization of TCF7L2 leads to the downregulation of its target genes, including AXIN2 and Cyclin D1, which are involved in cell proliferation. jci.org Consequently, treatment with AZ1 has been shown to suppress Wnt reporter activity and inhibit the growth and colony formation of liver cancer cells. jci.org In xenograft models using HepG2 and HuH6 cells, administration of AZ1 resulted in a notable decrease in tumor volume and weight, further substantiating its anti-proliferative effects in a preclinical in vivo setting. semanticscholar.org

Table 1: Effects of AZ1 in Liver Cancer Models

Cell Line / Model Key Findings Reference
HepG2 Cells Decreased levels of USP28, TCF7L2, AXIN2, and Cyclin D1; Suppressed Wnt reporter activity; Inhibited cell growth (EC50 of 12.65 μM) and colony formation. jci.org
HuH6 Cells Decreased levels of USP28, TCF7L2, AXIN2, and Cyclin D1; Suppressed Wnt reporter activity; Inhibited cell growth (EC50 of 5.852 μM) and colony formation. jci.org
HepG2 & HuH6 Xenografts Reduced tumor volume and weight. semanticscholar.org
Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer represents an aggressive subtype with limited targeted therapy options. Research has identified USP28 as a crucial enzyme for the proliferation and viability of TNBC cells. researchgate.net The inhibition of USP28 in TNBC cell lines, including HCC1806, MDA-MB-231, and HCC1937, has been shown to suppress proliferation in a dose-dependent manner. nih.gov Compromising the function of USP28 leads to cell cycle arrest in the S/G2 phases and activation of the DNA damage checkpoint. researchgate.net

Preclinical studies using AZ1 have demonstrated its potential as an anti-tumor agent in TNBC. researchgate.net Treatment of TNBC cells with AZ1 resulted in a dose-dependent suppression of proliferation. nih.gov Furthermore, in xenograft models derived from TNBC cells, a small molecule inhibitor of USP28, for which AZ1 serves as a reference compound, displayed anti-tumor activities. researchgate.net These findings suggest that targeting the USP28/USP25 axis with inhibitors like AZ1 could be a promising therapeutic strategy for TNBC. nih.gov

Neurodegenerative Diseases

Alzheimer's Disease (AD) Models

The role of USP25, which is encoded on chromosome 21, has been investigated in the context of Alzheimer's disease (AD), particularly due to the link between Down syndrome (trisomy 21) and an increased risk of early-onset AD. frontiersin.org Preclinical studies utilizing the 5x_FAD mouse model of AD have explored the therapeutic potential of inhibiting USP25 with AZ1. researchgate.netnih.gov

A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Pharmacological inhibition of USP25 with AZ1 in 5x_FAD mice has been shown to significantly reduce the amyloid burden. nih.govbio-techne.comrndsystems.combio-techne.com Histological analysis of brain sections from AZ1-treated mice revealed a reduction in the number of amyloid plaques compared to vehicle-treated controls. nih.gov This reduction in amyloid pathology is associated with decreased protein levels of amyloid precursor protein (APP) and its C-terminal fragments (CTFs). nih.gov The mechanism underlying this effect involves AZ1 promoting the lysosomal degradation of APP and BACE1, the primary secretase involved in Aβ generation. jci.orgsemanticscholar.orgnih.govnih.govjci.org

Neuroinflammation, characterized by the activation of microglia, is another critical component of AD pathology. frontiersin.orgnih.govnih.gov Overexpression of USP25 has been linked to the dysregulation of microglial homeostasis. bio-techne.com The administration of AZ1 in AD mouse models has been found to attenuate microglial activation and neuroinflammation. bio-techne.comrndsystems.combio-techne.com Specifically, AZ1 treatment led to a decrease in microglial proliferation and activation in the hippocampus and cortex of 5x_FAD mice. glpbio.com By inhibiting USP25, AZ1 helps to re-establish homeostatic microglial signaling and reduces the overproduction of pro-inflammatory cytokines. frontiersin.org

Synapse loss is a major correlate of cognitive impairment in Alzheimer's disease. nih.govfrontiersin.orgmdpi.com The pathological processes of amyloid deposition and neuroinflammation contribute to synaptic dysfunction. frontiersin.org Preclinical studies have demonstrated that the inhibition of USP25 by AZ1 can lead to improvements in synaptic and cognitive function in AD mouse models. bio-techne.comrndsystems.combio-techne.com In 5x_FAD mice, subchronic administration of AZ1 markedly ameliorated memory deficits in behavioral tests. researchgate.net Genetic deletion of USP25 has also been shown to rescue synaptic and cognitive function, supporting the therapeutic potential of its pharmacological inhibition with AZ1. frontiersin.org

Table 2: Effects of AZ1 in Alzheimer's Disease Models

Model Key Findings Reference
5x_FAD Mice Reduced number of amyloid plaques; Decreased protein levels of APP and APP-CTFs. nih.gov
5x_FAD Mice Attenuated microglial activation in the hippocampus and cortex. glpbio.com
5x_FAD Mice Ameliorated memory deficits. researchgate.net
In Vitro (HEK293T cells) Promotes lysosomal degradation of APP and BACE1. jci.orgsemanticscholar.orgnih.govnih.govjci.org
Regulation of APP Processing and Aβ Generation

Research has identified a significant role for the inhibition of USP25 in the pathology of Alzheimer's disease (AD). bio-techne.com The inhibition of USP25 by AZ1 has been shown to ameliorate Alzheimer's pathology by directly influencing the processing of the amyloid precursor protein (APP) and the subsequent generation of amyloid-beta (Aβ) peptides. bio-techne.comnih.gov

Studies using 5x_FAD_ mouse models of AD revealed that the genetic deletion of Usp25 resulted in reduced amyloid deposition. nih.gov Mechanistically, USP25 was found to promote the β-cleavage of APP, an essential step in the amyloidogenic pathway that leads to Aβ formation. nih.govjci.org It achieves this by reducing the ubiquitination and subsequent lysosomal degradation of both APP and the β-secretase enzyme, BACE1. nih.govjci.org

Pharmacological intervention with AZ1 in these mouse models has corroborated the findings from genetic studies. nih.gov Administration of AZ1 to 5x_FAD_ mice led to a significant reduction in the amyloid plaque burden in the brain. nih.govjci.org These results underscore that USP25 is a critical regulator of amyloid pathology and that its inhibition with AZ1 can effectively decrease the generation of neurotoxic Aβ peptides. nih.gov

Table 1: Effect of USP25 Inhibition by AZ1 on Alzheimer's Disease Pathology

Feature Observation Mechanism Citation
Amyloid Plaque Burden Reduced in 5x_FAD_ mice treated with AZ1. Decreased generation of Aβ peptides. nih.govjci.org
APP Processing Inhibition of USP25 modulates amyloidogenic processing. USP25 promotes β-cleavage of APP. nih.gov
Protein Stability USP25 inhibition leads to increased ubiquitination and degradation of APP and BACE1. USP25 normally deubiquitinates APP and BACE1, protecting them from lysosomal degradation. nih.govjci.org
Cognitive Function AZ1 treatment improves synaptic and cognitive function in AD mouse models. Attenuation of microglial activation and reduction of amyloid burden. tocris.comrndsystems.com
Relevance to Trisomy 21-Induced Dysregulation

Trisomy 21, the genetic basis of Down syndrome (DS), is a major risk factor for early-onset Alzheimer's disease. nih.govnih.gov The gene encoding USP25 is located on chromosome 21, leading to its overexpression in individuals with DS. nih.govfrontiersin.org This overexpression has been linked to the dysregulation of microglial homeostasis and the aggravation of neuroinflammation seen in AD brains. nih.govnih.gov

Research using mouse models has demonstrated that the triplication of chromosome 21 genes exacerbates neuroinflammation. nih.govnih.gov Specifically, the overexpression of USP25 results in microglial activation and contributes to synaptic and cognitive deficits. nih.govnih.gov Conversely, the genetic ablation of Usp25 was found to reduce neuroinflammation and rescue these deficits in AD mouse models. nih.govnih.gov

The pharmacological inhibition of USP25 with AZ1 presents a potential therapeutic strategy to counteract this trisomy 21-induced dysregulation. nih.govresearchgate.net By inhibiting the enzymatic activity of the overexpressed USP25, AZ1 can help re-establish homeostatic microglial signatures. nih.govnih.gov Studies have shown that USP25 inhibition attenuates the overproduction of pro-inflammatory cytokines mediated by microglia and restores synaptic and cognitive function in 5x_FAD_ mice. nih.govnih.gov This implicates USP25 as a key link between DS and AD and a viable therapeutic target for mitigating neuroinflammation in both conditions. nih.govnih.govresearchgate.net

Inflammatory Conditions

Colitis Models

The dual USP25/28 inhibitor AZ1 has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease. medchemexpress.com In mouse models of dextran sulfate sodium (DSS)-induced colitis, treatment with AZ1 was shown to be protective. medchemexpress.com The administration of AZ1 attenuated key symptoms of the disease, including body weight loss and diarrhea, and prevented the shortening of the colon, a common marker of intestinal inflammation. medchemexpress.com

Further studies have highlighted that the knockout or pharmacological inhibition of USP25 can potentiate immune responses during experimental colitis. nih.gov This enhanced immune activity promotes the clearance of pathogenic bacteria and aids in the resolution of inflammation, ultimately inhibiting colonic tumorigenesis that can arise from chronic inflammation. nih.gov However, the protective effect of AZ1 in DSS-induced colitis was not observed in mice lacking the Usp25 gene (Usp25-/-), confirming that its action in this context is dependent on the presence of USP25. medchemexpress.com

Modulation of Pro-inflammatory Cytokines and Antibacterial Peptides

The mechanism by which USP25 and its inhibitor AZ1 modulate inflammation is complex and involves the regulation of key signaling pathways. USP25 has been identified as a regulator of innate immune responses. frontiersin.org It can deubiquitinate TRAF3, which enhances the activation of the transcription factor IRF3 while attenuating the activation of NF-κB in response to lipopolysaccharides (LPS). frontiersin.org USP25 also interacts with TRAF5 and TRAF6, inhibiting signaling triggered by the pro-inflammatory cytokine Interleukin-17 (IL-17). frontiersin.orgfrontiersin.org

In the context of colitis, pharmacologic inhibition of USP25 with AZ1 was found to potentiate immune responses, leading to the clearance of bacterial infections and the resolution of inflammation. nih.gov Paradoxically, in Usp25-/- mice with DSS-induced colitis, there was an enhanced expression of pro-inflammatory cytokines and antibacterial peptides compared to their wild-type counterparts. medchemexpress.com This suggests that while USP25 itself can act as a negative regulator of certain inflammatory pathways (like IL-17 and NF-κB), its complete absence or inhibition can, in some contexts, lead to a hyper-immune response that may be beneficial for clearing infections. medchemexpress.comnih.govfrontiersin.orgfrontiersin.org In neuroinflammation associated with Alzheimer's disease, USP25 deficiency or inhibition was shown to attenuate the overproduction of pro-inflammatory cytokines by microglia. nih.govresearchgate.net

Other Potential Therapeutic Areas

Diabetes and Metabolic Diseases (via USP25)

The role of USP25 extends to diabetes and metabolic diseases, suggesting that its inhibition could have therapeutic implications in these areas. frontiersin.orgnih.gov USP25 is involved in systemic glucose homeostasis through its activity in adipocytes and muscle cells, which are key for sequestering glucose transporter type 4 (GLUT4). frontiersin.orgnih.gov

In the context of diabetic complications, USP25 appears to have a protective role in diabetic kidney disease (DKD). researchgate.netnih.gov Its expression is significantly upregulated in the kidneys of diabetic mice, and the ablation of USP25 aggravates diabetes-induced renal dysfunction, fibrosis, and inflammation. researchgate.netnih.gov Mechanistically, USP25 in glomerular mesangial cells and macrophages inhibits the production of pro-inflammatory cytokines by suppressing the K63 polyubiquitination of TRAF6. researchgate.netnih.gov

Conversely, in diabetic retinopathy, USP25 has been shown to promote the progression of the disease by facilitating high glucose-induced microglial activation. researchgate.net Inhibition of USP25 in this context had a dual benefit of promoting retinal neuron survival while suppressing the inflammatory response. researchgate.net Furthermore, in obesity-associated cardiomyopathy, USP25 expression was downregulated in the hearts of mice on a high-fat diet, and a lack of USP25 exacerbated cardiac dysfunction and remodeling, indicating a protective role for the enzyme in the heart. nih.gov These findings highlight the tissue- and context-specific roles of USP25 in metabolic diseases. embopress.org

Antiviral Immunity (via USP25)

Ubiquitin-specific protease 25 (USP25) has been identified as a significant deubiquitinating enzyme (DUB) involved in the regulation of the body's innate immune responses to viral infections. nih.govfrontiersin.orgnih.govsemanticscholar.org Its role is multifaceted, influencing key signaling pathways that are critical for detecting and combating viral pathogens. The development of inhibitors such as AZ1, which targets USP25 and its close homolog USP28, provides a chemical tool to investigate the therapeutic implications of modulating USP25 activity in the context of viral diseases. nih.govresearchgate.nettocris.com

Detailed Research Findings

Preclinical research has begun to uncover the complex role of USP25 in antiviral immunity. The enzyme is known to regulate signaling pathways crucial for generating an immune response. For instance, upon infection with either an RNA or DNA virus, USP25 has been shown to associate with and protect TNF receptor-associated factor 3 (TRAF3) and TRAF6 from virus-induced degradation. frontiersin.org This stabilization is critical for the subsequent activation of interferon regulatory factors (IRF) and NF-κB pathways, which are central to the production of interferons and other antiviral molecules. nih.govfrontiersin.org Studies in USP25-deficient mice have demonstrated this protective role, showing these mice are more susceptible to infections with viruses like herpes simplex virus 1 and influenza A virus subtype H5N1. frontiersin.org

Conversely, other research indicates that USP25 may play a role in restricting the later stages of the viral life cycle. One study found that USP25, which is activated during influenza A virus (IAV) infection, works to limit the production of infectious progeny virions. nih.gov This function was shown to be dependent on the catalytic activity of USP25. nih.gov In line with this, the study reported that cells deficient in USP25 displayed an increased production of IAV, H5N1, and SARS-CoV-2 particles. nih.gov The mechanism identified involves USP25 regulating cholesterol flux, a metabolic process essential for virus production. nih.gov

The chemical inhibitor AZ1, a non-competitive inhibitor of both USP25 and USP28, has been utilized to explore these functions pharmacologically. nih.govmedchemexpress.com In one study, AZ1 was reported to impair the replication of SARS-CoV-2. researchgate.net This finding is particularly interesting as USP25 was identified as an interacting partner for the SARS-CoV-2 non-structural protein 16 (NSP16), suggesting a direct link between the enzyme and the viral replication machinery. researchgate.net The inhibition of USP25 by AZ1 could therefore disrupt this interaction or other downstream pathways, leading to an antiviral effect.

These findings suggest that the role of USP25 in viral infections is complex, potentially having different effects at different stages of the viral life cycle or against different viruses. Its involvement in both the initial immune signaling and the later stages of viral production makes it a compelling target for antiviral therapeutic strategies.

Preclinical Data on AZ1 and USP25 in Antiviral Immunity

Model SystemVirusKey FindingsReference(s)
Mouse ModelHerpes Simplex Virus 1 (HSV-1), Influenza A (H5N1)USP25-deficient mice showed increased susceptibility to viral infection, linking USP25 to a protective immune response. frontiersin.org
Cell LinesInfluenza A Virus (IAV), H5N1, SARS-CoV-2Usp25 was found to restrict the production of infectious virus particles by regulating cholesterol flux. Deficiency in Usp25 led to increased virus production. nih.gov
Not SpecifiedSARS-CoV-2The inhibitor AZ1 was reported to impair SARS-CoV-2 replication. USP25 was identified as an interactor of the viral protein NSP16. researchgate.net

Challenges and Future Directions in Usp25/28 Inhibitor Research

Development of Selective USP25 or USP28 Inhibitors

A significant challenge in the field is the development of inhibitors that can selectively target either USP25 or USP28. researchgate.netfrontiersin.org Current small-molecule inhibitors, including AZ1, Vismodegib, and FT206, exhibit bi-specificity, inhibiting both enzymes with similar potency. embopress.orgembopress.orgnih.gov This lack of selectivity is a hurdle because while both enzymes are implicated in disease, they have distinct biological roles. nih.gov USP28 is involved in processes like cell proliferation, DNA damage repair, and apoptosis, primarily through its activity on nuclear proteins. nih.gov In contrast, USP25 is a key regulator of microglial activation and has been linked to inflammatory responses and intestinal cancer. nih.gov The ability to selectively inhibit one over the other would allow for more targeted therapeutic interventions and a better understanding of their individual functions.

The bi-specificity of current inhibitors like AZ1 is rooted in the high degree of structural similarity between USP25 and USP28. embopress.orgexlibrisgroup.com Structural analyses have revealed that inhibitors such as AZ1, Vismodegib, and FT206 bind to a conserved cleft located between the thumb and palm subdomains of both enzymes. embopress.orgnih.gov This binding occurs through a common allosteric mechanism. embopress.orgnih.gov A crucial element in this interaction is a key glutamate (B1630785) residue (E366 in USP28 and E373 in USP25) that plays a central role in the stability of the binding pocket and, consequently, in both the enzymes' activity and their inhibition. embopress.orgnih.gov The high conservation of this binding site explains why current inhibitors affect both enzymes indiscriminately while showing high selectivity over other deubiquitinases. researchgate.netembopress.org

Achieving selectivity for either USP25 or USP28 is a key goal for future drug development. researchgate.netembopress.org Given the high homology in their catalytic domains, developing selective inhibitors is challenging. frontiersin.orgfrontiersin.org One proposed strategy involves exploiting the structural differences that do exist between the two enzymes. For instance, obstructing the shared inhibitor-binding pocket by mutating the key glutamate residue (E366/E373) could be a tool to aid in the development of selective inhibitors that target distinct binding sites. researchgate.netembopress.org

Another potential avenue for achieving selectivity lies in targeting the differing phosphorylation sites of the two enzymes. USP28 has two SQ/TQ motifs (serine 67 and serine 714) that are not present in USP25 and whose phosphorylation regulates its enzymatic activity. mdpi.com Developing drugs that specifically target these phospho-sites could inhibit USP28 without affecting USP25. mdpi.com Furthermore, targeting the interaction between ATM and USP28 to reduce USP28 phosphorylation presents another therapeutic possibility. mdpi.com Researchers are also exploring novel allosteric binding sites to design inhibitors with improved selectivity. mdpi.com

Addressing Off-Target Effects

While inhibitors like AZ1 show a high degree of selectivity for USP25 and USP28 over other DUBs, the potential for off-target effects remains a concern that needs to be addressed. researchgate.netacs.org For instance, Vismodegib, which also inhibits USP25 and USP28, is an FDA-approved drug that acts as a competitive antagonist of the smoothened receptor (SMO) in the hedgehog signaling pathway. embopress.org Its effects on colorectal cancer cells, however, appear to be independent of this pathway. embopress.org The dual activity of such compounds highlights the importance of characterizing any off-target interactions to ensure that the observed therapeutic effects are indeed due to the inhibition of USP25/28 and to minimize unintended side effects. For SCC tumors, the similar phenotypes observed in cells with depleted ∆Np63/USP28 and those treated with AZ1 suggest that the inhibitor's effect is primarily through the USP28-∆Np63 axis. mdpi.com However, the possibility of off-target effects or the inhibition of USP25 indirectly influencing ∆Np63 expression cannot be entirely ruled out. mdpi.com

Combinatorial Therapeutic Approaches

Exploring the use of USP25/28 inhibitors in combination with other therapies is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. mdpi.com For example, potent derivatives of Vismodegib have been shown to significantly increase the sensitivity of colorectal cancer cells to Regorafenib. researchgate.net Similarly, the USP7 inhibitor P5091 has demonstrated synergistic effects when combined with dexamethasone (B1670325) or lenalidomide (B1683929) in multiple myeloma cells. mdpi.com The rationale behind this approach is that targeting multiple pathways simultaneously can lead to a more profound and durable therapeutic response. Future studies will likely investigate various combinations of USP25/28 inhibitors with existing chemotherapies, targeted agents, and immunotherapies to identify the most effective treatment regimens for different types of cancer. mdpi.comnih.govelifesciences.org

Elucidating Novel Substrates and Pathways

A deeper understanding of the full range of substrates and signaling pathways regulated by USP25 and USP28 is essential for fully realizing their therapeutic potential. embopress.org While several key substrates have been identified, such as c-MYC, c-JUN, and ΔNp63 for USP28, and tankyrases for USP25, there are likely many more yet to be discovered. researchgate.netnih.gov Identifying these novel substrates and pathways will provide a more complete picture of the biological consequences of inhibiting these enzymes. embopress.org

Recent research has begun to shed light on new roles for these DUBs. For example, USP25 has been implicated in regulating the Wnt/β-catenin signaling pathway by stabilizing tankyrases. researchgate.net It also plays a role in antiviral immunity by affecting the IRF and NF-κB pathways. frontiersin.org Furthermore, machine learning approaches are being used to predict new DUB-substrate interactions, which have implicated USP25 and USP28 in the regulation of key developmental signaling cascades like the Wnt, Notch, and Hippo pathways. biorxiv.org Continued research in this area will not only enhance our fundamental understanding of USP25 and USP28 biology but also open up new avenues for therapeutic intervention.

Clinical Translation Potential

The transition of the dual USP25/USP28 inhibitor AZ1 from a preclinical chemical probe to a clinical therapeutic candidate is an area of active investigation, presenting both significant opportunities and challenges. researchgate.netfrontiersin.org The therapeutic potential of AZ1 is primarily linked to its ability to modulate the stability of key oncoproteins, making it a candidate for cancer therapy. researchgate.netnih.gov However, its dual-inhibitor nature and the complexities of the ubiquitin-proteasome system necessitate a thorough evaluation of its clinical viability. researchgate.netfrontiersin.org

Initial research identified AZ1 as part of a series of benzylaminoethanol derivatives that potently inhibit both USP28 and its closest homolog, USP25. researchgate.netnih.gov This dual activity is a critical factor in its clinical potential. USP28 is recognized for its role in stabilizing proto-oncogenes crucial for tumor cell survival, such as c-MYC, c-JUN, and NOTCH1. researchgate.netresearchgate.net By inhibiting USP28, AZ1 can lead to the degradation of these proteins, thereby inducing apoptosis and reducing cell viability in various cancer cell lines. researchgate.netfrontiersin.org Preclinical studies have demonstrated the potential of this mechanism in several cancers, including liver cancer, lung squamous cell carcinoma (LSCC), and ovarian cancer. researchgate.net

In a mouse model of intestinal cancer, AZ1 was found to impair USP25-promoted tumorigenesis. researchgate.netfrontiersin.org It achieved this by attenuating Wnt and SOCS3-PStat3 signaling, which not only inhibited tumor growth but also promoted the clearance of pathogenic bacteria and resolved inflammation. researchgate.netnih.govresearchgate.net This highlights a potential dual benefit of AZ1 in inflammation-driven cancers. Furthermore, in the context of lung cancer, the inhibition of USP28 by compounds like AZ1 has been shown to revert oncogenic transformation, suggesting that tumor cells are "addicted" to USP28 for survival. researchgate.net

Despite these promising findings, the clinical translation of AZ1 faces several hurdles. A primary challenge is achieving target selectivity. researchgate.netmdpi.com USP25 and USP28 share a high degree of sequence similarity, making the development of highly selective inhibitors for either enzyme difficult. researchgate.netfrontiersin.org AZ1 inhibits both, which could lead to off-target effects or influence other biological processes, as USP25 is also involved in the immune response and has been implicated in conditions like Alzheimer's disease. researchgate.netfrontiersin.org Structural biology studies have revealed that AZ1 and other dual inhibitors bind to a conserved pocket in both USP25 and USP28, explaining their bi-specificity. nih.govresearchgate.net While this provides a clear mechanism of action, it also underscores the challenge of developing a more targeted therapy. nih.gov

Another consideration is the therapeutic index. Early research noted a narrow therapeutic window for these types of inhibitors when comparing their effects on cancer cells versus normal-matched tissues. researchgate.net This suggests that while effective at killing cancer cells, the margin for avoiding toxicity to healthy cells may be small, a critical factor for clinical development.

Future directions for the clinical translation of AZ1 and similar inhibitors will likely focus on several key areas. First, there is a need for further preclinical validation in a wider range of cancer models, including patient-derived xenografts, to better predict clinical efficacy. researchgate.net Second, the development of predictive biomarkers is crucial for identifying patient populations most likely to respond to USP25/28 inhibition. This could involve screening for tumors with high levels of USP28 or those known to be dependent on the oncoproteins it stabilizes. researchgate.net Finally, medicinal chemistry efforts may focus on modifying the AZ1 scaffold to improve selectivity for USP28 over USP25, potentially leading to a better safety profile by sparing the functions of USP25 in normal physiological processes like the immune response. sciencedaily.com The use of AZ1 as a chemical probe continues to be invaluable for exploring the biology of these deubiquitinases, and the insights gained will be instrumental in guiding the development of the next generation of inhibitors for clinical use. researchgate.netfrontiersin.org

Preclinical Efficacy of AZ1

Disease Model Cell Lines Key Findings Reference(s)
Colorectal CancerMouse modelInhibited colonic tumorigenesis by attenuating Wnt and SOCS3-PStat3 signaling. researchgate.netfrontiersin.orgnih.gov
Lung Squamous Cell Carcinoma (LSCC)HCC1806, various LSCC linesInduced apoptosis and loss of cell viability; blocked USP28-dependent stabilization of ΔNp63. researchgate.netnih.gov
Triple-Negative Breast CancerHCC1806, MDA-MB-231, HCC1937Resulted in a dose-dependent suppression of proliferation. researchgate.net
Chronic Lymphocytic Leukemia (CLL)In vitro modelsUsed to verify the positive correlation between USP28 and NOTCH1. researchgate.net
Bacterial InfectionMouse model, MacrophagesImpaired USP25-induced intestinal bacterial infection; enhanced immune response; showed efficacy in clearing intracellular Salmonella. researchgate.netbiorxiv.org

Q & A

Q. What is the molecular mechanism of AZ1 as a dual USP25/28 inhibitor?

AZ1 acts as a non-competitive inhibitor of USP25 and USP28, binding to their catalytic domains and altering enzyme activity without competing with the substrate. Its reported IC50 values are 0.6–0.7 μM for USP25 and 0.62–0.7 μM for USP28 in Ub-RH110 assays, depending on the study . Kinetic analyses (e.g., Lineweaver-Burk plots) confirm its non-competitive mode, with a calculated inhibitory constant (Ki) of 1.5 μM for USP28 .

Q. What experimental models have validated AZ1’s anti-tumor and anti-inflammatory effects?

  • In vitro : AZ1 reduces c-Myc protein levels via Western blot and decreases viability in multiple cancer cell lines .
  • In vivo : Oral administration in mice (dose-dependent protocols) significantly reduces colitis-associated colon tumors, suppresses Wnt/β-catenin signaling, and modulates inflammatory markers (e.g., pSTAT3↓, SOCS3↑) .

Q. How should AZ1 be stored and reconstituted for optimal stability?

  • Powder : Store at -20°C for up to 3 years.
  • Solubilized form : Store at -80°C for 1–2 years (DMSO stock solutions).
  • Protocol : Centrifuge powder before dissolving to ensure full recovery. Avoid repeated freeze-thaw cycles and light exposure .

Q. What selectivity profiles distinguish AZ1 from other DUB inhibitors?

AZ1 shows >10-fold selectivity for USP25/28 over 23 other deubiquitinases (DUBs), including USP1, USP2a, UCHL1, and OTUB2, as validated by DUBProfiler panels and competitive binding assays (ITC/MST) . However, researchers should confirm selectivity in their specific cellular contexts due to potential off-target effects at higher concentrations.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for AZ1?

Variations in IC50 values (e.g., 0.6 μM vs. 0.7 μM) arise from differences in assay conditions (e.g., substrate concentration, buffer pH) and enzyme sources. To ensure reproducibility:

  • Standardize Ub-RH110 assay protocols .
  • Validate inhibition using orthogonal methods (e.g., cellular thermal shift assays or ITC) .

Q. What strategies optimize AZ1 dosing in preclinical cancer models?

  • Pharmacokinetics : AZ1 is orally bioavailable, but dose optimization requires monitoring plasma half-life and tissue distribution.
  • Combination therapy : Synergy with DNA-damaging agents (e.g., cisplatin) is observed in A549 lung cancer models, where AZ1 enhances γH2AX foci formation and apoptosis .
  • Dose range : Typical in vivo doses range from 10–50 mg/kg/day in murine models, adjusted based on tumor burden and toxicity markers .

Q. How does AZ1 modulate inflammatory pathways in immune cells?

AZ1 enhances pro-inflammatory cytokine (e.g., IL-6, TNF-α) and antimicrobial peptide production in macrophages while suppressing NF-κB signaling (p-p65↓) and TRAF3 degradation. This dual role depends on cell type and disease context, as shown in BV2 microglia and colitis models .

Q. What methods confirm target engagement of AZ1 in cellular systems?

  • Thermal proteome profiling (TPP) : Identifies USP25/28 stabilization upon AZ1 binding.
  • Cellular ubiquitination assays : Monitor accumulation of ubiquitinated substrates (e.g., c-Myc) via Western blot .
  • Competitive inhibition : Co-treatment with proteasome inhibitors (e.g., MG132) amplifies substrate stabilization effects .

Q. Can AZ1 be used to study crosstalk between USP25/28 and DNA damage repair pathways?

Yes. USP28 stabilizes oncoproteins like c-Myc and Claspin, which are critical for DNA repair. AZ1 disrupts this interaction, sensitizing cancer cells to ionizing radiation or chemotherapeutics. For example, AZ1 synergizes with cisplatin to increase annexin-V/PI-positive cells in A549 models .

Q. What are the limitations of AZ1 in studying USP25/28 biology?

  • Dual inhibition : USP25 and USP28 share 72% sequence homology, making it challenging to attribute phenotypes to one enzyme. Use genetic knockout models (siRNA/CRISPR) alongside AZ1 treatment for validation .
  • Off-target effects : At >10 μM, AZ1 may inhibit unrelated cysteine proteases. Conduct counter-screens against caspases and cathepsins .

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